molecular formula C22H22N2O B14565590 Diazene, [2,3-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]phenyl- CAS No. 61706-21-6

Diazene, [2,3-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]phenyl-

Cat. No.: B14565590
CAS No.: 61706-21-6
M. Wt: 330.4 g/mol
InChI Key: KHRWLDWOURRMND-UHFFFAOYSA-N
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Description

Diazene, [2,3-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]phenyl-, is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups. This compound is part of the diazene family, which is characterized by the presence of a nitrogen-nitrogen double bond. The molecular formula for this compound is C20H22N2O, and it has a molecular weight of 306.41 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diazene, [2,3-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]phenyl- typically involves multiple steps, including the formation of the diazene core and the subsequent attachment of the aromatic rings and functional groups. One common method involves the reaction of aniline derivatives with nitrous acid to form diazonium salts, which are then coupled with other aromatic compounds under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents may also be used to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

Diazene, [2,3-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]phenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may yield amines. Substitution reactions can produce a variety of derivatives depending on the substituents introduced .

Scientific Research Applications

Diazene, [2,3-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]phenyl- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Diazene, [2,3-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]phenyl- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its use and the nature of the targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diazene, [2,3-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]phenyl- is unique due to its complex structure, which includes multiple aromatic rings and functional groups.

Properties

CAS No.

61706-21-6

Molecular Formula

C22H22N2O

Molecular Weight

330.4 g/mol

IUPAC Name

[2,3-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]-phenyldiazene

InChI

InChI=1S/C22H22N2O/c1-16-9-11-19(12-10-16)15-25-22-14-13-21(17(2)18(22)3)24-23-20-7-5-4-6-8-20/h4-14H,15H2,1-3H3

InChI Key

KHRWLDWOURRMND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C(=C(C=C2)N=NC3=CC=CC=C3)C)C

Origin of Product

United States

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